O,O-Dimethyl ethenylphosphonothioate

Description

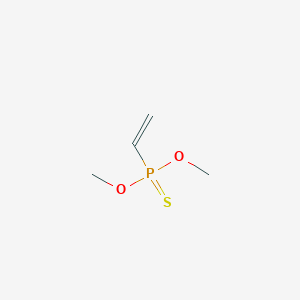

O,O-Dimethyl ethenylphosphonothioate (CAS: Not explicitly listed in evidence) is an organophosphorus compound characterized by a phosphonothioate core structure with O,O-dimethyl and ethenyl (vinyl) substituents. Its molecular formula is inferred as C₄H₈O₂PS, with a molecular weight of approximately 153.14 g/mol (calculated based on structural analogs in , and 17). The compound features a thiophosphate group (P=S), which distinguishes it from phosphate (P=O) derivatives, influencing its reactivity and biological activity.

Properties

CAS No. |

50687-78-0 |

|---|---|

Molecular Formula |

C4H9O2PS |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

ethenyl-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H9O2PS/c1-4-7(8,5-2)6-3/h4H,1H2,2-3H3 |

InChI Key |

UTUNGCNMUQHSEZ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S)(C=C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl ethenylphosphonothioate typically involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonothioate ester. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent-free conditions and microwave irradiation are sometimes used to enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl ethenylphosphonothioate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the phosphonothioate group to phosphonothioate hydrides using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), ozone (O₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Phosphonothioate oxides

Reduction: Phosphonothioate hydrides

Substitution: Various substituted phosphonothioates

Scientific Research Applications

O,O-Dimethyl ethenylphosphonothioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonothioate derivatives.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of O,O-Dimethyl ethenylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions .

Comparison with Similar Compounds

Substituent Impact :

- Aromatic Groups (e.g., nitrophenyl) : Increase lipophilicity (higher logP) and stability, prolonging biological activity but raising bioaccumulation risks .

- Thioether Groups (e.g., methylthioethyl) : Moderate logP values; sulfur atoms may facilitate metabolic activation or detoxification pathways .

Toxicity and Mechanism of Action

- AChE Inhibition : All compounds inhibit AChE via phosphorylation of the serine residue. The ethenyl group’s electron-withdrawing nature may accelerate this reaction compared to methylthio or nitrophenyl groups .

- Acute Toxicity :

- Metabolic Pathways : Ethenyl groups may undergo epoxidation or hydration, generating reactive intermediates that contribute to delayed toxicity .

Environmental and Regulatory Considerations

- Persistence : Nitrophenyl derivatives (e.g., Fenitrothion) persist longer in soil (half-life >30 days) due to aromatic stability, whereas ethenyl derivatives may degrade faster via hydrolysis .

- Regulatory Status : Methyl Parathion is classified as WHO Hazard Class Ia (extremely hazardous), while ethenyl analogs may fall under Class II (moderately hazardous) pending specific toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.